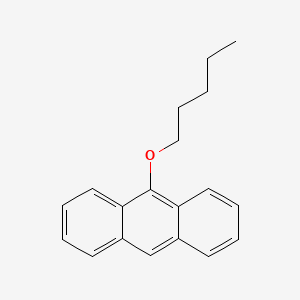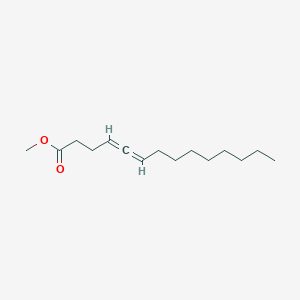
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4. It is characterized by the presence of a propanedioate (malonate) ester group and a 2-methylbuta-2,3-dien-1-yl moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification: : One common method to synthesize dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate involves the esterification of 2-methylbuta-2,3-dien-1-ol with malonic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the esterification to completion.
-
Transesterification: : Another approach is the transesterification of dimethyl malonate with 2-methylbuta-2,3-dien-1-ol. This reaction can be catalyzed by a base such as sodium methoxide or an enzyme under milder conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Material Science: : It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism by which dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich diene moiety and the electron-withdrawing ester groups, which can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the diene moiety.
Diethyl (2-methylbuta-2,3-dien-1-yl)propanedioate: An analog with ethyl ester groups instead of methyl.
Dimethyl (2-buten-1-yl)propanedioate: Similar structure but with a butenyl group instead of a methylbuta-dienyl group.
Uniqueness
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is unique due to the presence of the 2-methylbuta-2,3-dien-1-yl moiety, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
113495-70-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h8H,1,6H2,2-4H3 |
InChI-Schlüssel |
VMYLMHFJPAUCEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C)CC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
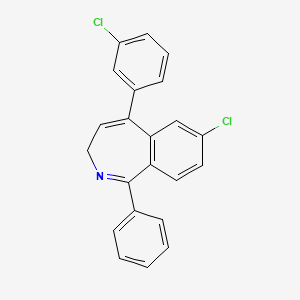
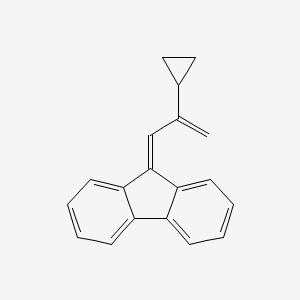
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
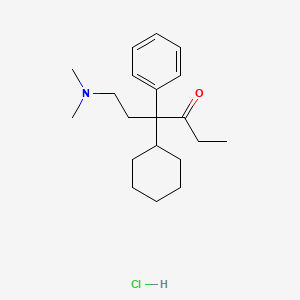
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
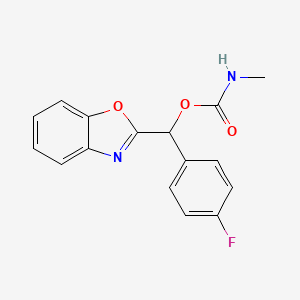
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
